2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol
Description
2-{[(1-Ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is an ethanolamine derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position.
Properties
IUPAC Name |
2-[(2-ethylpyrazol-3-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-2-11-8(3-4-10-11)7-9-5-6-12/h3-4,9,12H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMRSLKJLUXVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol typically involves:
- Formation of the 1-ethyl-pyrazole core.
- Introduction of a methylaminoethyl substituent at the 5-position of the pyrazole ring.
- Functional group transformations to install the hydroxyethyl moiety.
This approach is supported by literature on related pyrazole derivatives where aminoethyl groups are appended to pyrazole rings, often via hydrazine condensation and subsequent modifications.
Preparation of 1-Substituted Pyrazoles with Hydroxyethyl Side Chains
A patent (EP1342716A2) describes a multi-step process for preparing 4,5-diamino-1-(2'-hydroxyethyl)pyrazole derivatives, which are structurally close to the target compound’s pyrazole core with hydroxyethyl substitution at the nitrogen:
- Step (i): Condensation of alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in ethanol at 70-80°C forms 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole.
- Step (ii): Hydrolysis of the ethoxycarbonyl ester group under alkaline conditions (NaOH) followed by acidification yields 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole.
- Step (iii): Decarboxylation at 160-170°C produces 5-amino-1-substituted-pyrazole.
- Step (iv): Nitrosation and reduction steps convert intermediates to 4,5-diamino-1-substituted pyrazoles.
This method provides a robust route to pyrazole cores bearing hydroxyethyl groups, which can be further functionalized to introduce the aminoethyl moiety relevant to the target compound.
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole Derivatives
A detailed study (ARKIVOC 2012) reports the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles, which are structurally analogous to the target compound, focusing on the aminoethyl substitution adjacent to the pyrazole nitrogen:
- Starting Material: N-Boc-β-alanine is converted to a β-keto ester via Masamune-Claisen condensation.
- Hydrazine Condensation: Treatment of the β-keto ester with hydrazines yields 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates.
- Deprotection: Acidolytic removal of Boc groups furnishes 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles in good yields (78-84%).
- Acylation: Subsequent acylation reactions allow for N-acyl and N,O-diacyl derivatives, demonstrating the versatility of the aminoethyl substitution.
This synthetic scheme is valuable for preparing pyrazole derivatives with aminoethyl side chains and hydroxy substitution, closely related to the target molecule’s structure.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The hydroxyethyl substitution at the pyrazole nitrogen is crucial for biological activity and solubility, and its introduction via 2-hydroxyethylhydrazine is well-documented.
- Aminoethyl side chains attached to pyrazole rings can be efficiently synthesized via hydrazine condensation with β-keto esters, followed by deprotection steps.
- The ethyl substitution at the pyrazole N1 position is typically achieved via alkylation, a standard procedure in heterocyclic chemistry.
- The multi-step process involving ester hydrolysis, decarboxylation, nitrosation, and catalytic hydrogenation provides a reliable route to functionalized pyrazoles with amino and hydroxyethyl groups.
- Yields reported for similar compounds range from moderate to high (48-84%), indicating the robustness of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-acetaldehyde.
Reduction: Formation of 2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound features a five-membered pyrazole ring, which contributes to its biological activity and reactivity. The presence of the ethyl group and the hydroxyl group enhances its solubility and potential interactions with biological targets.
Chemistry
Building Block for Synthesis
- It serves as a versatile building block for synthesizing more complex organic molecules. The pyrazole ring allows for various substitution reactions, enabling the creation of diverse derivatives.
Biology
Enzyme Inhibition Studies
- Research indicates that compounds with similar structures can act as enzyme inhibitors. Studies involving 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol have focused on its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
Receptor Modulation
- The compound is being investigated for its ability to modulate receptor activity, particularly G-protein coupled receptors (GPCRs), which play critical roles in cell signaling.
Medicine
Therapeutic Potential
- Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties. Its mechanism of action involves modulation of inflammatory pathways and inhibition of microbial growth.
Industry
Agrochemical Development
- The compound is being explored for use in agrochemicals due to its potential efficacy against plant pathogens. Its unique structure may enhance its effectiveness as a pesticide or herbicide.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal highlighted the use of this compound in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The results demonstrated significant inhibition rates compared to control compounds, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Activity
In another research effort, the compound was tested against various bacterial strains. The findings indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This positions it as a candidate for developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule:
| Compound Name | Molecular Formula | CAS Number | Key Substituents |
|---|---|---|---|
| 2-{[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol | C₇H₁₃N₃O | 1157105-13-9 | Methyl at pyrazole 1-position |
| 2-{[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol | C₉H₁₇N₃O | 1172946-15-4 | Ethyl at pyrazole 1-position, methyl at 5-position |
| [5-Amino-1-(2-methyl-1H-benzimidazol-5-yl)-1H-pyrazol-4-yl]-(1H-indol-2-yl)-methanone | C₂₀H₁₇N₅O | Not provided | Extended aromatic systems (benzimidazole, indole) |
Physicochemical Properties
- Hydrogen Bonding: The ethanolamine moiety (–NH–CH₂–CH₂–OH) enables hydrogen bonding, critical for interactions in biological systems (e.g., protein binding) or crystal packing .
- Physical State: Analogous methyl-substituted pyrazole-ethanolamine derivatives are reported as oils (e.g., C₇H₁₃N₃O in ), suggesting similar behavior for the ethyl variant .
Biological Activity
2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is a pyrazole-based compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Its structure, characterized by an ethyl group and an ethanol moiety linked to a pyrazole ring, suggests potential interactions with various biological targets.
The compound's molecular formula is with a molecular weight of 169.23 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H15N3O |
| Molecular Weight | 169.23 g/mol |
| IUPAC Name | 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethanol |
| InChI | InChI=1S/C8H15N3O/c1-2-11-8(3-4-10-11)7-9-5-6-12/h3-4,9,12H,2,5-7H2,1H3 |
| SMILES | CCN1C(=CC=N1)CNCCO |
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit diverse biological activities:
Anticancer Activity
Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound have demonstrated antiproliferative effects against lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) cells . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Anti-inflammatory Properties
The compound has potential anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit inflammatory mediators in vitro and in vivo . The presence of the ethanol moiety may enhance solubility and bioavailability, contributing to its efficacy in reducing inflammation.
Antimicrobial Activity
Pyrazole-based compounds are noted for their antimicrobial properties. Studies have reported significant activity against various bacterial strains, including E. coli and S. aureus. . The mechanism may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Molecular Targets:
- Enzymes: The compound may act as an inhibitor or modulator of enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptors: It could bind to receptors that mediate cellular signaling pathways related to inflammation and tumor growth.
Case Studies
Several studies have highlighted the therapeutic potential of pyrazole derivatives:
- Anticancer Study: A recent study synthesized new pyrazole analogs and tested their activity against multiple cancer cell lines. Compounds similar to this compound showed IC50 values in the micromolar range against MDA-MB-231 cells, indicating significant anticancer potential .
- Anti-inflammatory Evaluation: In another study, derivatives were evaluated for their ability to reduce carrageenan-induced paw edema in rodents. The results showed comparable efficacy to traditional anti-inflammatory drugs like indomethacin .
Comparison with Similar Compounds
When compared to other pyrazole derivatives, this compound exhibits unique properties due to its specific substitutions:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 2-{[(1-methylpyrazol)]methyl}ethan-1-amines | Moderate | Low | Moderate |
| 2-(4-amino-pyrazol)ethanol | High | Moderate | High |
| 2-{[(1-ethyl-pyrazol)]methyl}ethan-1-amines | High | High | High |
Q & A
Q. What are the key synthetic routes for preparing 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol?
The compound can be synthesized via reductive amination or nucleophilic substitution . A common approach involves reacting 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-aminoethanol, followed by reduction using sodium cyanoborohydride (NaCNBH₃) in methanol under acidic conditions (acetic acid) to stabilize intermediates . Alternatively, alkylation of the pyrazole nitrogen with a bromoethylamine derivative under basic conditions (e.g., triethylamine) in aprotic solvents like THF may yield the target compound . Optimization of reaction temperature (typically 0–25°C) and pH (neutral to slightly acidic) is critical to minimize side reactions.
Q. Which spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR : To confirm the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂ linked to N), pyrazole protons (δ ~6.2–7.5 ppm), and ethanolamine moiety (δ ~3.5–3.7 ppm for CH₂NH) .
- IR Spectroscopy : Identification of N-H stretches (~3300 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (C₈H₁₅N₃O) .
- X-ray Crystallography : For resolving bond angles and stereochemistry, particularly if the compound crystallizes in a specific polymorph .
Q. What are the stability considerations for this compound during storage?
The compound is susceptible to oxidation due to the ethanolamine moiety. Storage under inert gas (N₂/Ar) at −20°C in amber vials is recommended. Degradation products (e.g., oxidized amines or pyrazole ring derivatives) can be monitored via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported biological activities of similar pyrazole derivatives?
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Comparative SAR Studies : Systematically modifying substituents (e.g., replacing ethyl with methyl or propyl groups) to assess activity trends .
- Dose-Response Curves : Establishing EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental factors .
- Structural Analysis : Using computational tools (e.g., molecular docking) to correlate activity with binding affinities to target proteins .
Q. What methodologies optimize reaction yield during scale-up synthesis?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) may enhance reductive amination efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy enable real-time monitoring of reaction progress .
Q. How can researchers assess the compound’s pharmacokinetic properties in preclinical studies?
- In Vitro ADME :
- CYP450 Inhibition Assays : Using human liver microsomes to evaluate metabolic stability .
- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction .
- In Vivo Studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) track bioavailability and tissue distribution in rodent models .
Q. What strategies mitigate toxicity risks associated with pyrazole derivatives?
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains .
- hERG Assay : Evaluate cardiac toxicity via patch-clamp studies on hERG potassium channels .
- Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxides) that may form protein adducts .
Data Contradiction and Validation
Q. How should conflicting solubility data be addressed?
Discrepancies often stem from solvent polarity or pH. Validate via:
- Hansen Solubility Parameters : Calculate HSP values to identify optimal solvents .
- pH-Solubility Profiling : Test solubility in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (blood) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
